![molecular formula C28H47NO2 B13390086 (3R,8S,9S,10R,13S,14S,16R,17R)-17-[(1S)-1-[(2S,5S)-1,5-dimethylpiperidin-2-yl]ethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol](/img/structure/B13390086.png)
(3R,8S,9S,10R,13S,14S,16R,17R)-17-[(1S)-1-[(2S,5S)-1,5-dimethylpiperidin-2-yl]ethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hapepunine is a steroidal alkaloid primarily isolated from the bulbs of Fritillaria species, particularly Fritillaria maximowiczii. This compound has been studied for its pharmacological properties, including its potential use in treating respiratory conditions such as coughs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hapepunine involves several steps, including the isolation of the compound from natural sources and its subsequent purification. The primary method involves the extraction of the bulbs of Fritillaria species using solvents like ethanol or methanol. The extract is then subjected to chromatographic techniques to isolate hapepunine .
Industrial Production Methods
Industrial production of hapepunine is still in the research phase, with most methods focusing on optimizing the extraction and purification processes to increase yield and purity. Techniques such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) have been employed to ensure the quality and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions
Hapepunine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties or to study its behavior under different conditions .
Common Reagents and Conditions
Common reagents used in the reactions involving hapepunine include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions involving hapepunine depend on the type of reaction. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce dehydrogenated forms of the compound .
Scientific Research Applications
Mechanism of Action
The mechanism of action of hapepunine involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain receptors and modulating the activity of enzymes involved in respiratory processes. The exact molecular pathways are still under investigation, but preliminary studies suggest that hapepunine may influence the production of inflammatory mediators and other bioactive molecules .
Comparison with Similar Compounds
Hapepunine is unique among steroidal alkaloids due to its specific chemical structure and pharmacological properties. Similar compounds include other alkaloids isolated from Fritillaria species, such as peimisine and verticine.
List of Similar Compounds
- Peimisine
- Verticine
- Imperialine
- Ebeiedine
Hapepunine stands out due to its unique combination of chemical properties and potential therapeutic applications, making it a compound of significant interest in scientific research .
Properties
Molecular Formula |
C28H47NO2 |
|---|---|
Molecular Weight |
429.7 g/mol |
IUPAC Name |
(3R,8S,9S,10R,13S,14S,16R,17R)-17-[(1S)-1-[(2S,5S)-1,5-dimethylpiperidin-2-yl]ethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol |
InChI |
InChI=1S/C28H47NO2/c1-17-6-9-24(29(5)16-17)18(2)26-25(31)15-23-21-8-7-19-14-20(30)10-12-27(19,3)22(21)11-13-28(23,26)4/h7,17-18,20-26,30-31H,6,8-16H2,1-5H3/t17-,18+,20+,21+,22-,23-,24-,25+,26-,27-,28-/m0/s1 |
InChI Key |
QFHXSIDXKCKLAC-GIYYUAPZSA-N |
Isomeric SMILES |
C[C@H]1CC[C@H](N(C1)C)[C@@H](C)[C@H]2[C@@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@H](C5)O)C)C)O |
Canonical SMILES |
CC1CCC(N(C1)C)C(C)C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl 3-[(dimethylamino)methyl]pyrrolidine-1-carboxylate;hydrochloride](/img/structure/B13390012.png)
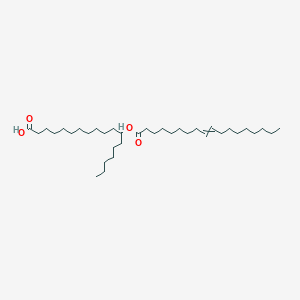
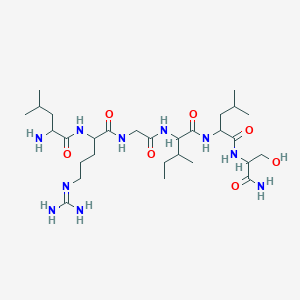

![1-[2-(1-Carboxybutylamino)propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B13390036.png)
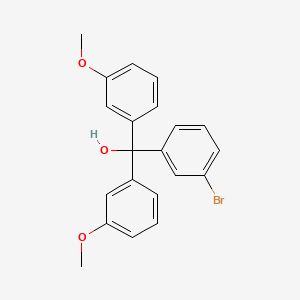
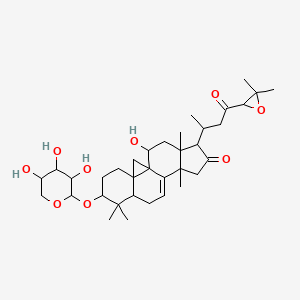
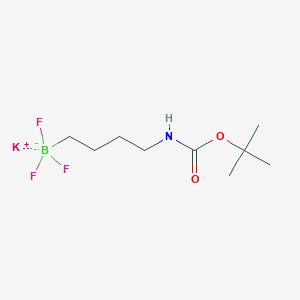
![2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-formylamino]benzoyl]amino]pentanedioic acid](/img/structure/B13390074.png)
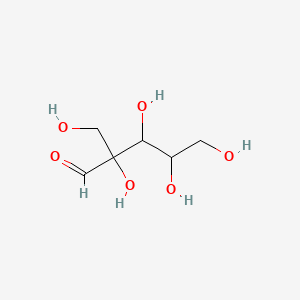

![2-[3,4-Dihydroxy-4,6-dimethyl-5-(methylamino)oxan-2-yl]oxy-4,6-dihydroxy-3-methyl-8-prop-1-enyl-5,6,6a,7-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B13390090.png)
![8-[2-(3-Hydroxypent-1-enyl)-5-oxocyclopent-3-en-1-yl]octanoic acid](/img/structure/B13390092.png)
